molecular formula C13H18N4O4 B1430267 Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate CAS No. 23470-45-3

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B1430267
CAS No.: 23470-45-3
M. Wt: 294.31 g/mol
InChI Key: ZMHSBMVQKGPJHV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:

    Nitration: The nitration of a suitable phenyl precursor to introduce the nitro group.

    Esterification: The formation of the ethyl ester group.

    Piperazine Ring Formation: The cyclization reaction to form the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination reactions, followed by esterification and cyclization under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of Ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as nitroso or nitro derivatives.

Scientific Research Applications

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is present in many pharmaceutical agents.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring can interact with various receptors and enzymes, modulating their activity. The presence of the amino and nitro groups can influence its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(3-nitrophenyl)piperazine-1-carboxylate: Lacks the amino group, which may result in different biological activities.

    Ethyl 4-(3-amino-4-methylphenyl)piperazine-1-carboxylate: Contains a methyl group instead of a nitro group, leading to variations in chemical reactivity and biological properties.

    Ethyl 4-(3-amino-4-chlorophenyl)piperazine-1-carboxylate: The presence of a chlorine atom can alter its pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-2-21-13(18)16-7-5-15(6-8-16)10-3-4-12(17(19)20)11(14)9-10/h3-4,9H,2,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHSBMVQKGPJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204334
Record name Ethyl 4-(3-amino-4-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23470-45-3
Record name Ethyl 4-(3-amino-4-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23470-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-amino-4-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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